molecular formula C10H11NO4 B584064 2,6-Dimethoxy-beta-nitrostyrene CAS No. 149488-96-0

2,6-Dimethoxy-beta-nitrostyrene

Cat. No.: B584064
CAS No.: 149488-96-0
M. Wt: 209.201
InChI Key: HWHAPEJTWCSVGR-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-beta-nitrostyrene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions, and a nitro group attached to the beta position of the styrene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxy-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of 2,6-dimethoxybenzaldehyde with nitromethane in the presence of a base such as ammonium acetate. The reaction is typically carried out in an organic solvent at elevated temperatures (70-80°C) for several hours (4-10 hours) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-beta-nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2,6-Dimethoxyphenethylamine

    Oxidation: 2,6-Dimethoxybenzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-beta-nitrostyrene involves its interaction with various molecular targets and pathways:

    Reduction: The nitro group is reduced to an amine, which can interact with biological receptors and enzymes.

    Oxidation: The compound can be oxidized to form reactive intermediates that can interact with cellular components.

    Substitution: The methoxy groups can be substituted with other functional groups, leading to the formation of bioactive derivatives.

Comparison with Similar Compounds

2,6-Dimethoxy-beta-nitrostyrene can be compared with other similar compounds such as:

Properties

IUPAC Name

1,3-dimethoxy-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9-4-3-5-10(15-2)8(9)6-7-11(12)13/h3-7H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHAPEJTWCSVGR-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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